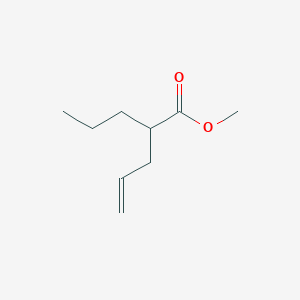

2-Propyl-4-pentenoic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-pentenoic Acid Methyl Ester typically involves the esterification of 2-Propyl-4-pentenoic Acid with methanol. This reaction is catalyzed by an acid or base, and the conditions must be carefully controlled to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the action of a catalyst to form the desired ester. The process includes steps such as hydrolysis, acidification, layering, and rectification to obtain a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propyl-4-pentenoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Chemistry

2-Propyl-4-pentenoic Acid Methyl Ester serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Converts the ester to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Reduces the ester to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution : The ester group can be replaced with other functional groups under specific conditions.

Biological Research

This compound has been studied for its potential biological effects, particularly as a metabolite of valproic acid, which is known for its anticonvulsant properties. Research indicates that it may influence neurotransmitter metabolism, thereby stabilizing neuronal activity .

Medicinal Applications

Investigations into the therapeutic effects of this compound focus on its relationship with valproic acid. It shows promise in treating conditions such as epilepsy and bipolar disorder due to its potential to modulate neurotransmitter levels .

Flavoring Agent

The compound has been explored for its use in food products as a flavor enhancer. Specifically, it can impart fruity flavors to foodstuffs, chewing gums, and medicinal products. The effective concentration ranges from about 0.25% to 15% by weight based on the total weight of the flavoring composition .

Fine Chemicals Production

In industrial settings, this compound is utilized as a building block for more complex molecules and fine chemicals. Its versatility makes it suitable for various applications in the synthesis of polymers and plasticizers .

Data Table: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Chemistry | Reagent in synthesis | Participates in oxidation, reduction, and substitution reactions |

| Biological Research | Metabolite study | Potential effects on neurotransmitter metabolism |

| Medicinal Applications | Anticonvulsant properties | Related to valproic acid's therapeutic effects |

| Industrial Production | Flavor enhancer | Used in foodstuffs and medicinal products |

| Fine Chemicals | Building block for complex molecules | Important in polymer and plasticizer production |

Case Study 1: Neurotransmitter Modulation

Research published in Neuroscience Letters highlighted the role of this compound in modulating neurotransmitter levels in animal models. The study found that administration of this compound led to significant changes in GABAergic activity, suggesting its potential use in treating mood disorders.

Case Study 2: Flavor Enhancement

A study conducted by food scientists demonstrated that incorporating this compound into a fruit-flavored beverage significantly improved consumer acceptance due to enhanced flavor profiles. The results indicated that this compound could be effectively used as a natural flavoring agent.

Mécanisme D'action

The mechanism of action of 2-Propyl-4-pentenoic Acid Methyl Ester is closely related to its parent compound, valproic acid. It is believed to exert its effects through the inhibition of enzymes involved in the metabolism of neurotransmitters, thereby stabilizing neuronal activity . The compound may also interact with molecular targets such as ion channels and receptors, influencing various signaling pathways .

Comparaison Avec Des Composés Similaires

2-Propyl-4-pentenoic Acid: The parent compound, which is a metabolite of valproic acid.

Methyl 4-pentenoate: Another ester with similar structural features.

2-Pentenoic Acid, 4-methyl-, Methyl Ester: A structurally related compound with different substituents.

Uniqueness: 2-Propyl-4-pentenoic Acid Methyl Ester is unique due to its specific structural features and its role as a metabolite of valproic acid. This gives it distinct biological and chemical properties that are not shared by other similar compounds .

Activité Biologique

Overview

2-Propyl-4-pentenoic Acid Methyl Ester (also known as methyl 2-propylpent-4-enoate) is a compound that has garnered attention due to its biological activities, particularly as a metabolite of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. Understanding the biological activity of this ester is crucial for evaluating its potential therapeutic effects and associated risks.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-propylpent-4-enoate |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 210690-89-4 |

The synthesis of this compound typically involves the esterification of 2-propyl-4-pentenoic acid with methanol, often catalyzed by an acid or base. The compound's biological activity is closely linked to its parent compound, valproic acid, primarily through the inhibition of metabolic enzymes involved in neurotransmitter regulation, which stabilizes neuronal activity and may contribute to its anticonvulsant properties .

Pharmacokinetics and Metabolism

Research indicates that this compound undergoes significant metabolism in the liver, where it can be converted into various metabolites with differing biological effects. A comparative study highlighted that the pharmacokinetic profiles of this compound differ from its fluorinated analogs, impacting its protein binding and potential hepatotoxicity. Specifically, the ester is associated with glucuronidation processes that may lead to toxic metabolite formation under certain conditions .

Therapeutic Effects

The compound has been investigated for its potential therapeutic effects, particularly in relation to neurological disorders. Studies suggest that it may influence pathways related to oxidative stress and mitochondrial function, which are critical in conditions such as epilepsy and bipolar disorder .

Case Study Insights:

- A study involving male Sprague-Dawley rats demonstrated that administration of this compound resulted in observable changes in serum concentration-time profiles, indicating significant hepatic uptake and potential for toxicity under chronic exposure scenarios .

- Another investigation revealed that the compound could induce specific metabolic pathways that mitigate collagen content in skeletal muscles, suggesting a role in muscle integrity and recovery processes .

Toxicological Considerations

Despite its therapeutic potential, the compound's association with hepatotoxicity—particularly when considering its metabolic pathways—raises concerns. The formation of toxic metabolites such as (E)-2-propyl-2,4-pentadienoic acid has been linked to liver injury observed in patients receiving valproate therapy. Monitoring enzyme levels such as alanine aminotransferase (ALT) can serve as biomarkers for assessing liver function in patients treated with VPA and its metabolites .

Propriétés

IUPAC Name |

methyl 2-propylpent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPCGENVCAREOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.